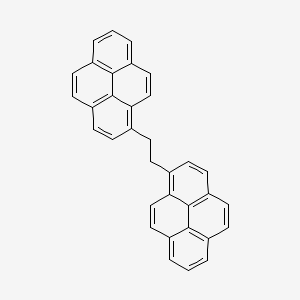![molecular formula C14H16Cl2O2 B14567567 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione CAS No. 61855-15-0](/img/structure/B14567567.png)
4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms and a phenyl group substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione typically involves the chlorination of a precursor compound, followed by a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione include:
- 1,4-Dichlorobutane
- 1,4-Dichloro-2-methylbutane
- 4-Methyl-2-propyl-1,3-dioxolane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both chlorine atoms and the phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61855-15-0 |
|---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
4,4-dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C14H16Cl2O2/c1-9(2)7-10-3-5-11(6-4-10)12(17)8-13(18)14(15)16/h3-6,9,14H,7-8H2,1-2H3 |
InChI Key |
LGUWMYZZWYTWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


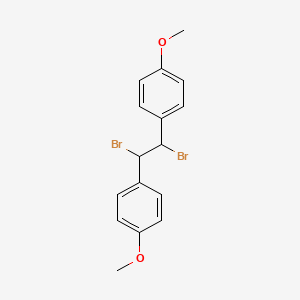
![4-(4-Nitrophenyl)-2-[(4-nitrophenyl)methylidene]-2H-1,3-dithiole](/img/structure/B14567496.png)

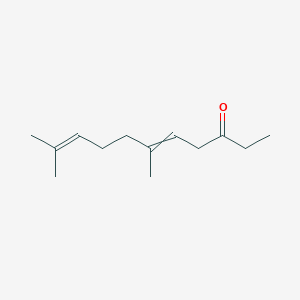
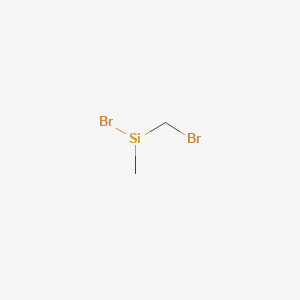

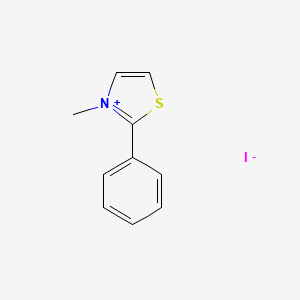
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
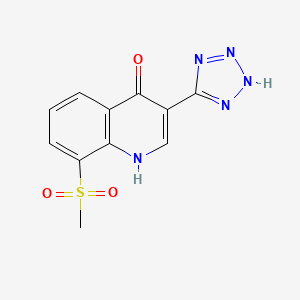
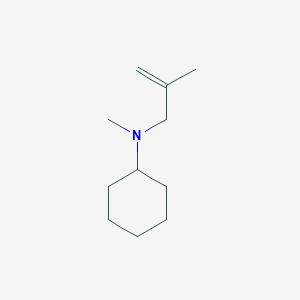
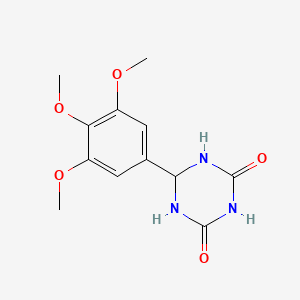
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)
